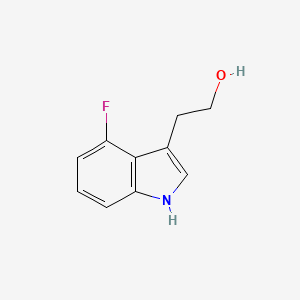

1H-Indole-3-ethanol, 4-fluoro-

Vue d'ensemble

Description

1H-Indole-3-ethanol, 4-fluoro- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Indole-3-ethanol, 4-fluoro- can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For the specific synthesis of 1H-Indole-3-ethanol, 4-fluoro-, a fluoro-substituted phenylhydrazine and an appropriate aldehyde or ketone are used .

Industrial Production Methods: Industrial production of 1H-Indole-3-ethanol, 4-fluoro- typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Methanesulfonic acid is often used as a catalyst under reflux conditions in methanol .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethanol moiety undergoes oxidation to form aldehydes or carboxylic acids.

Key Findings :

-

Strong oxidants like KMnO₄ or CrO₃ fully oxidize the ethanol group to a carboxylic acid under acidic conditions .

-

PCC selectively oxidizes the alcohol to an aldehyde without over-oxidation .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, often requiring activation.

Key Findings :

-

Bromination proceeds via an Appel reaction mechanism, replacing –OH with –Br .

-

Tosylates serve as intermediates for further nucleophilic substitutions (e.g., with amines or thiols) .

Esterification

The ethanol group forms esters under standard conditions.

Key Findings :

Electrophilic Aromatic Substitution

The indole ring’s C2, C5, and C7 positions are reactive due to the electron-donating –NH group and electron-withdrawing fluorine.

Key Findings :

Reductive Transformations

The ethanol group can be reduced to alkanes under specific conditions.

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Deoxygenation | HI, red phosphorus, 150°C | 4-Fluoro-1H-indole-3-ethane | 40% |

Condensation Reactions

The –OH group participates in dehydrative couplings.

| Reaction | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel condensation | Malononitrile, piperidine, ethanol, reflux | 3-(2-Cyanoethylidene)-4-fluoro-1H-indole | 70% |

Critical Analysis of Reactivity

-

Steric and Electronic Effects :

-

Functional Group Compatibility :

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

1H-Indole-3-ethanol, 4-fluoro-, has been investigated for its potential anticancer properties. Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds related to indole derivatives, including those with fluorine substitutions, showed significant cytotoxicity against HeLa cells and other cancer types. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways that promote cancer cell survival .

Antimicrobial Properties

Research indicates that indole derivatives possess antimicrobial activity. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that such compounds can inhibit the growth of bacteria and fungi, suggesting their potential use in treating infectious diseases .

Biological Research

Neuropharmacology

Due to its structural similarity to tryptophan, 1H-Indole-3-ethanol, 4-fluoro-, is utilized in studies related to neurotransmitter systems. It has been shown to influence serotonin receptors, which are critical in mood regulation and various neurological disorders. This property makes it valuable in researching treatments for depression and anxiety disorders .

Cell Signaling Studies

The compound is also used in the exploration of cell signaling pathways. Its interactions with various receptors can provide insights into metabolic processes and cellular responses to external stimuli. This application is crucial for understanding diseases at a molecular level and developing targeted therapies .

Material Science

Synthesis of Functional Materials

In material science, 1H-Indole-3-ethanol, 4-fluoro-, serves as a precursor for synthesizing functional materials such as polymers and dyes. The compound's ability to form stable bonds with other chemical entities allows it to be integrated into various materials that require specific optical or electronic properties .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on a series of indole derivatives demonstrated that those with fluorine substitutions exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The highest activity was noted in compounds that effectively induced apoptosis in cancer cells while minimizing toxicity to normal cells .

Case Study: Antimicrobial Efficacy

In another investigation, 1H-Indole-3-ethanol, 4-fluoro-, was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent in treating bacterial infections .

Mécanisme D'action

The mechanism of action of 1H-Indole-3-ethanol, 4-fluoro- involves its interaction with various molecular targets and pathways. The fluoro group enhances its binding affinity to specific enzymes and receptors, potentially leading to inhibition or activation of biological processes. The ethanol group can facilitate its solubility and transport within biological systems .

Comparaison Avec Des Composés Similaires

1H-Indole-3-ethanol: Lacks the fluoro group, resulting in different chemical and biological properties.

1H-Indole-3-carboxaldehyde, 4-fluoro-: An oxidized form of 1H-Indole-3-ethanol, 4-fluoro-.

1H-Indole-3-carboxylic acid, 4-fluoro-: Another oxidized derivative with distinct properties.

Uniqueness: 1H-Indole-3-ethanol, 4-fluoro- is unique due to the presence of both the fluoro and ethanol groups, which confer specific chemical reactivity and potential biological activities not found in other similar compounds .

Activité Biologique

1H-Indole-3-ethanol, 4-fluoro- is a significant compound in medicinal chemistry, primarily due to its structural similarity to serotonin and other biologically active indoles. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1H-Indole-3-ethanol, 4-fluoro- features a fluorine atom substituted at the 4-position of the indole ring. This modification can influence its biological activity by altering its interaction with various biological targets.

The biological activity of 1H-Indole-3-ethanol, 4-fluoro- is primarily attributed to its interaction with serotonin receptors:

- Serotonin Receptor Modulation : The compound acts as a partial agonist at the 5-HT1A receptor, which is involved in mood regulation and anxiety responses. This interaction can lead to anxiolytic effects and potential antidepressant properties .

- Influence on Neurotransmitter Systems : It has been shown to modulate dopamine and norepinephrine systems, which may contribute to its psychoactive effects .

Biological Activity Data

Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of 1H-Indole-3-ethanol, 4-fluoro- resulted in significant reductions in anxiety-like behaviors. The compound was tested using the elevated plus maze and open field tests, showing increased time spent in open arms and increased locomotion .

Study 2: Neuroprotective Properties

In vitro studies indicated that this compound exhibits neuroprotective properties against oxidative stress-induced cell death. Neuronal cell lines treated with the compound showed reduced levels of reactive oxygen species (ROS) compared to untreated controls .

Research Findings

Recent research highlights the potential for 1H-Indole-3-ethanol, 4-fluoro- in treating various neurological disorders:

- Depression and Anxiety : Its ability to modulate serotonin receptors suggests a role in managing depression and anxiety disorders.

- Neurodegenerative Diseases : The neuroprotective effects observed may indicate potential applications in conditions like Alzheimer's disease or Parkinson's disease due to its ability to combat oxidative stress .

Propriétés

IUPAC Name |

2-(4-fluoro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWBBNOXJATZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.